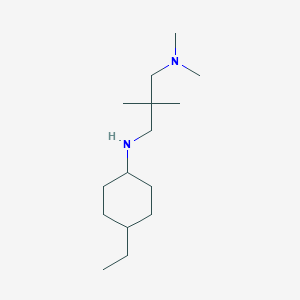![molecular formula C19H26N6 B5869231 N-(2,4-dimethylphenyl)-N'-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]guanidine](/img/structure/B5869231.png)
N-(2,4-dimethylphenyl)-N'-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-N'-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]guanidine, commonly known as MPDP or MPDPH, is a selective dopamine transporter ligand. It is a member of the pyrimidine-based compounds and has been used in scientific research to study the dopamine system and its role in various physiological and pathological conditions.
Mecanismo De Acción
MPDP selectively binds to the dopamine transporter and inhibits the reuptake of dopamine, leading to an increase in extracellular dopamine levels. This increase in dopamine levels has been shown to have a positive effect on various physiological and pathological conditions.
Biochemical and Physiological Effects:
MPDP has been shown to have a positive effect on various physiological and pathological conditions. It has been shown to increase dopamine levels in the brain, which has been linked to an improvement in mood, motivation, and attention. MPDP has also been shown to have potential therapeutic effects in conditions such as Parkinson's disease, depression, and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPDP has several advantages when used in lab experiments. It is a highly selective dopamine transporter ligand, which makes it a useful tool for studying the dopamine system. It is also relatively stable and has a long half-life, which makes it easier to handle and use in experiments.
One limitation of using MPDP in lab experiments is that it is a synthetic compound, and its effects may not be representative of natural dopamine transporter ligands. Additionally, the effects of MPDP may vary depending on the dose and duration of administration.
Direcciones Futuras
There are several future directions for the use of MPDP in scientific research. One potential area of research is the use of MPDP in the treatment of Parkinson's disease. MPDP has been shown to increase dopamine levels in the brain, which may have a positive effect on the symptoms of Parkinson's disease.
Another potential area of research is the use of MPDP in the treatment of addiction. MPDP has been shown to have a positive effect on the reward system, which may make it a useful tool in the treatment of addiction.
Overall, MPDP is a useful tool for studying the dopamine system and its role in various physiological and pathological conditions. Its selective binding to the dopamine transporter and ability to increase extracellular dopamine levels make it a valuable compound for scientific research.
Métodos De Síntesis
MPDP is synthesized through a multi-step process that involves the reaction of 2,4-dimethylphenylhydrazine with 4-methyl-6-(1-piperidinyl) pyrimidine-2-amine to form the intermediate product. This intermediate is then reacted with guanidine hydrochloride to produce the final product, MPDP.
Aplicaciones Científicas De Investigación
MPDP has been extensively used in scientific research to study the dopamine system and its role in various physiological and pathological conditions. It has been used to study the effects of dopamine transporter inhibition on the reward system, addiction, and other neurological disorders.
Propiedades
IUPAC Name |
1-(2,4-dimethylphenyl)-2-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6/c1-13-7-8-16(14(2)11-13)22-18(20)24-19-21-15(3)12-17(23-19)25-9-5-4-6-10-25/h7-8,11-12H,4-6,9-10H2,1-3H3,(H3,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUASJMDPFCADW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=NC2=NC(=CC(=N2)N3CCCCC3)C)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N/C(=N/C2=NC(=CC(=N2)N3CCCCC3)C)/N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5869151.png)


![3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5869159.png)
![N-[2-(3-chlorophenyl)ethyl]ethanesulfonamide](/img/structure/B5869163.png)



![N-{5-[2-amino-2-(hydroxyimino)ethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide](/img/structure/B5869205.png)
![N-(2,4-difluorophenyl)-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B5869213.png)
![N-[4-(acetylamino)phenyl]-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B5869214.png)

![4-[(3-methyl-2-thienyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5869223.png)
